4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide
Description
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide is a quinazoline derivative characterized by a fused dioxolo ring system at positions 4,5-g of the quinazoline core. The molecule features a thioxo group at position 6 and an oxo group at position 8, contributing to its unique electronic profile.
Properties
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGRXVQMHPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them a common target for antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting the activity of DNA gyrases and topoisomerases. This inhibition prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death.
Biochemical Pathways
The affected pathway is the DNA replication and transcription pathway in bacteria. By inhibiting DNA gyrases and topoisomerases, the compound disrupts these pathways, preventing the bacteria from replicating and expressing their genes. This leads to the death of the bacterial cells.
Pharmacokinetics
Similar compounds, such as oxolinic acid, are soluble in 05 M NaOH, suggesting that this compound may also have good solubility in alkaline conditions This could potentially enhance its bioavailability
Result of Action
The result of the compound’s action is the death of bacterial cells . By inhibiting DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating and expressing their genes, leading to cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in alkaline conditions suggests that its efficacy may be enhanced in such environments. Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.
Biological Activity
The compound 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide is a derivative of quinazoline and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a complex structure that includes:
- Quinazoline Ring System : Known for its role in inhibiting various biological targets.
- Dioxole Component : Enhances solubility and binding affinity.
- Thioxo Group : Contributes to the biological activity through interactions with target proteins.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C21H22N4O6S2 |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 923210-46-2 |
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways associated with various receptors and enzymes. The thioxo group is believed to play a crucial role in enhancing the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds structurally related to 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin) can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : Huh7-D12 (liver cancer), Caco-2 (colon cancer), and others.
- Inhibition Rates : Compounds demonstrated inhibition rates ranging from 50% to 85% at concentrations of 10 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both bacterial and fungal strains:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Comparative Analysis
When compared with similar quinazoline derivatives, this compound shows enhanced selectivity and potency against specific biological targets. For instance:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-6-(8-hydroxyquinazolin) | Moderate anticancer activity | Hydroxy group instead of thioxo |
| N-(4-sulfamoylphenethyl)butanamide | High antibacterial activity | Sulfonamide group enhances solubility |
| 2-(2-amino-5,6-dichloro-1-benzimidazolyl)-8-methoxyquinazoline | Antitumor properties | Different nitrogen heterocycles |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in a peer-reviewed journal evaluated the efficacy of this compound against several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. -
Antimicrobial Efficacy Study :
Another study assessed the antimicrobial effects against multi-drug resistant bacterial strains. The compound demonstrated considerable effectiveness, supporting its potential use in treating resistant infections.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Quinazoline core with fused [1,3]dioxolo[4,5-g] and thioxo groups.
- K284-5606 (): Features a similar quinazoline-dioxolo core but includes a cyclohexylamino-2-oxoethylsulfanyl substituent and a 4-methoxyphenylmethyl group. This increases steric bulk and introduces methoxy-mediated metabolic stability .
- Thiazolidinone Derivative (): Replaces the quinazoline core with a thiazolidinone ring, introducing a benzodioxin moiety. This structural shift likely impacts binding specificity due to differences in ring strain and hydrogen-bonding capacity .
- Imidazopyridine Derivative (): Utilizes a tetrahydroimidazopyridine core with nitrophenyl and cyano groups, offering distinct electronic properties compared to the quinazoline system .
Side-Chain Variations
Physicochemical Properties
- Melting Points: Imidazopyridine Derivative: 243–245°C K284-5606: Not explicitly stated, but the cyclohexyl and methoxy groups may lower melting points compared to the target compound’s crystalline phenethylamide structure.
- Solubility: The N-phenethylbutanamide side chain in the target compound likely enhances lipid solubility over the diethylaminoethyl analog’s polar tertiary amine .
Functional and Mechanistic Insights
- Electron-Withdrawing Effects : The thioxo group in the target compound and its analogs (e.g., ) may enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
- Metabolic Stability : The 4-methoxyphenyl group in K284-5606 could reduce oxidative metabolism compared to the target compound’s unsubstituted phenethyl group .
- Bioactivity Potential: The imidazopyridine derivative’s nitrophenyl and cyano groups () suggest utility in photoactive or redox-active applications, diverging from the quinazoline-based compounds’ likely enzyme-targeting roles .
Q & A
Q. What are the key steps and challenges in synthesizing this quinazoline derivative?
The synthesis involves multi-step reactions, including cyclocondensation to form the quinazoline core, followed by sulfanyl group introduction and coupling with the phenethylbutanamide moiety. Key challenges include:
- Temperature control : Exothermic reactions during cyclocondensation require gradual reagent addition to prevent side products .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while acetonitrile enhances coupling efficiency .
- Catalysts : Potassium carbonate (K₂CO₃) is critical for deprotonation in nucleophilic substitution steps . Table 1 : Representative reaction conditions for key steps:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline core formation | DMSO, 80°C, 12h | 65–70 | |
| Sulfanyl group introduction | Thiourea, K₂CO₃, DMF | 55–60 |
Q. How is the compound’s structure confirmed, and what analytical methods are essential?
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and thioxo groups (δ 2.3–2.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 479.94 for C₂₄H₁₈ClN₃O₄S) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
Q. What preliminary biological screening methods are recommended?
Initial screening includes:
- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition studies : Kinase or protease assays (e.g., EGFR inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogues with varying substituents?
Yield optimization strategies:
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF) and temperature (60–100°C) to identify ideal conditions for introducing substituents like chlorophenyl or methoxy groups .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation from 12h to 2h, improving yield by 15–20% .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from structural variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) or assay conditions. Mitigation approaches:
- Structure-activity relationship (SAR) analysis : Compare IC₅₀ values of analogues with standardized assay protocols .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends in kinase inhibition efficacy .
Q. What advanced techniques are used to study the compound’s pharmacokinetic properties?
- Solubility assays : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic stability : Liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .
Methodological Guidance for Complex Scenarios
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinazoline binding to ATP pockets in kinases) .
- CRISPR-Cas9 knockout models : Validate target engagement by assessing activity in cells lacking the putative target gene .
Q. What strategies are recommended for handling instability of the thioxo group during storage?
- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent oxidation .
- Stabilizing excipients : Co-formulate with antioxidants like ascorbic acid (0.1% w/v) in DMSO stocks .
Data Interpretation and Reporting
Q. How should researchers report conflicting spectral data (e.g., NMR shifts)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
